molecular formula C13H14N2O2 B8792830 2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE

2-(5-METHOXY-1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)ACETONITRILE

Cat. No. B8792830
M. Wt: 230.26 g/mol
InChI Key: KCTADLCDIAPGCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05387695

Procedure details

To a mixture containing 50 g of 5-methoxy-l,3-dimethyloxindole, 10.57 g of Aliquat 366 in 375 ml of toluene and 100 ml of 50% NaOH was added dropwise under nitrogen, a solution containing 21.73 g of chloroacetonitrile in 125 ml of toluene over 30 min. A slightly exothermic reaction ensued (50° C.). The reaction mixture was stirred for another 10 minutes, and then cooled to 10° C. To this cooled reaction mixture was added 400 ml of ice-cold water. The reaction mixture was transferred to a separatory funnel. The layers were separated and the organic layer was extracted with 3N HCl (2×250 ml) and water (1×250 ml). The toluene extract was concentrated under reduced pressure and the resultant dark oil was filtered through silica gel (500 g) eluting with 3% methanol-methylene chloride mixture. The eluate (2 L) was concentrated to give the target compound as an oil (54.61 g; 91% yield) which slowly crystallized upon seeding. This material was sufficiently pure and was reduced to (±)-1,3-dimethyl-5-methoxy-oxindolylethylamine without further purification. A small sample of (±)-cyanomethyl-5-methoxy-1,3-dimethyloxindole was recrystallized from isopropyl ether, m.p.=75.5°-76° C. (lit: 75°-76° C.).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
21.73 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:12])[C:7](=[O:13])[CH:6]2[CH3:14].[OH-].[Na+].Cl[CH2:18][C:19]#[N:20]>C1(C)C=CC=CC=1>[C:19]([CH2:18][C:6]1([CH3:14])[C:5]2[C:9](=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)[N:8]([CH3:12])[C:7]1=[O:13])#[N:20] |f:1.2|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC=1C=C2C(C(N(C2=CC1)C)=O)C
Name
Quantity
375 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
21.73 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
125 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for another 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A slightly exothermic reaction ensued (50° C.)
CUSTOM
Type
CUSTOM
Details
To this cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was transferred to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer was extracted with 3N HCl (2×250 ml) and water (1×250 ml)
EXTRACTION
Type
EXTRACTION
Details
The toluene extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the resultant dark oil was filtered through silica gel (500 g)
WASH
Type
WASH
Details
eluting with 3% methanol-methylene chloride mixture
CONCENTRATION
Type
CONCENTRATION
Details
The eluate (2 L) was concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)CC1(C(N(C2=CC=C(C=C12)OC)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.61 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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